molecular formula C14H14N2O2 B6427950 N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide CAS No. 2034205-13-3

N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide

货号: B6427950
CAS 编号: 2034205-13-3
分子量: 242.27 g/mol
InChI 键: PMRCKPYGGOQACM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide ( 2034205-13-3) is a synthetic small molecule organic compound with a molecular weight of 242.27 g/mol and a molecular formula of C14H14N2O2 . Its structure features a furan-2-carboxamide group connected via a methylene linker to a pyridine ring that is substituted with a cyclopropyl group . This specific architecture is of significant interest in medicinal chemistry and drug discovery. The cyclopropyl group is known to enhance metabolic stability by reducing the compound's susceptibility to oxidative metabolism, while the pyridine and furan rings can engage in crucial π-π stacking and hydrogen-bonding interactions with biological targets . Research into this compound and its structural analogs has revealed promising potential in several areas. Furan-carboxamide derivatives have demonstrated notable antibacterial efficacy, particularly against resistant strains, by potentially inhibiting critical bacterial enzymes such as β-lactamase . Furthermore, similar carboxamide scaffolds have shown substantial anti-cancer potential in vitro against human cancer cell lines, including hepatocellular carcinoma and breast cancer . The mechanism of action for this class of compounds may involve enzyme inhibition by binding to active sites or modulating signal transduction pathways through receptor interaction . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(13-2-1-5-18-13)16-8-10-6-12(9-15-7-10)11-3-4-11/h1-2,5-7,9,11H,3-4,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRCKPYGGOQACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Schotten-Baumann Reaction

The carboxylic acid is converted to an acyl chloride using thionyl chloride, followed by reaction with the amine in aqueous NaOH. This method offers rapid kinetics but risks hydrolysis of the acyl chloride.

Coupling Reagent-Mediated Synthesis

Reagents like HATU or EDCl facilitate amide bond formation under mild conditions. For example, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in dichloromethane achieves yields >75%.

Direct Aminolysis of Esters

Methyl furan-2-carboxylate reacts with the amine in methanol under basic conditions (e.g., K₂CO₃) at 60°C for 12 hours. This one-pot method simplifies purification but requires stoichiometric base.

Comparative Efficiency of Coupling Methods

MethodReagentsSolventYieldPurity
Schotten-BaumannSOCl₂, NaOHTHF/H₂O68%92%
EDCl/HOBtEDCl, HOBtDCM76%95%
Direct AminolysisK₂CO₃Methanol58%88%

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, DCM) enhance coupling reagent efficiency, while methanol favors aminolysis but may reduce cyclopropane stability.

Temperature Control

Exothermic reactions (e.g., acyl chloride formation) require cooling to 0–5°C to prevent decomposition.

Catalytic Additives

Molybdenyl acetylacetonate (Mo(acac)₂) improves oxidative coupling yields by 15–20% in select cases.

Purification and Characterization

Final purification employs silica gel chromatography (ethyl acetate:hexane gradients) or recrystallization from methyl ethyl ketone. Characterization via ¹H NMR and HRMS confirms structure:

  • ¹H NMR (CDCl₃) : δ 7.22 (s, furan-H), 4.40 (d, -CH₂-NH), 2.23 (s, cyclopropane-H).

  • HRMS : Calculated for C₁₄H₁₅N₂O₂ [M+H⁺] 259.1182, Found 259.1185 .

化学反应分析

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of organic semiconductors and photovoltaic materials.

    Industrial Applications: The compound’s unique properties make it suitable for use in the synthesis of advanced materials and specialty chemicals.

作用机制

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to inflammation, microbial growth, and cellular metabolism.

相似化合物的比较

Alfuzosin Hydrochloride Impurities (Impurity A and D)

Impurity A: N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide

  • Structural Differences: Contains a quinazoline core instead of pyridine, with methoxy and amino substituents.
  • Functional Implications : The quinazoline moiety is associated with kinase inhibition (e.g., EGFR), suggesting Impurity A may have unintended off-target effects compared to the simpler pyridine-based target compound.

Impurity D: N-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-N-methylpropane-1,3-diamine

  • Structural Differences : Lacks the furan-2-carboxamide group entirely, replacing it with a diamine chain.
  • Functional Implications : The absence of the carboxamide group likely reduces hydrogen-bonding capacity, altering solubility and target affinity.

Suzuki-Miyaura-Derived N-(4-Bromophenyl)furan-2-carboxamides

Examples :

  • N-(3′-Chloro-4′-fluorobiphenyl-4-yl)furan-2-carboxamide (5a)
  • N-(4′-Methoxybiphenyl-4-yl)furan-2-carboxamide (5d)
  • N-(4-(Thiophen-3-yl)phenyl)furan-2-carboxamide (5e)

Key Comparisons :

Compound Substituent Activity (A. baumannii, K. pneumoniae) Molecular Weight
Target Compound 5-cyclopropylpyridinyl Not reported in evidence ~309.32 (est.)
5a 3′-Cl,4′-F-biphenyl Moderate antibacterial activity 370.8
5d 4′-OCH₃-biphenyl Weak activity 332.3
5e 4-(thiophen-3-yl)phenyl Strong activity 326.4
  • However, the target compound’s pyridine-cyclopropyl group may offer better metabolic stability compared to halogenated or methoxy-substituted biphenyls.

Furo[2,3-b]pyridine Carboxamides (Kinase Inhibitors)

Examples :

  • 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
  • 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide

Key Comparisons :

  • Core Structure : These compounds share a furopyridine backbone, whereas the target compound has a simpler pyridine-furan system.
  • Functional Groups: The trifluoroethylamino and oxadiazole substituents in these analogs are designed to enhance kinase selectivity (e.g., ALK or ROS1 inhibition). The target compound’s cyclopropyl group may instead optimize steric hindrance or metabolic resistance.

KISS1R Antagonist (19a)

Example: N-(3-Cyano-6-phenyl-4-(3-(pyrrolidin-1-yl)phenyl)pyridin-2-yl)-N-methylfuran-2-carboxamide

  • Structural Differences: Features a cyano group and pyrrolidine-substituted phenyl ring.
  • Functional Implications : The additional substituents likely enhance binding to G protein-coupled receptors (KISS1R), whereas the target compound’s simpler structure may prioritize solubility or synthetic accessibility.

Isoxazole-3-carboxamide Analog

Example : 5-Cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

  • Structural Differences : Replaces the furan-2-carboxamide with an isoxazole-3-carboxamide group.

生物活性

N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring and a cyclopropyl-substituted pyridine moiety. The structural formula can be represented as follows:

Property Details
Molecular Formula C14_{14}H14_{14}N2_{2}O
Molecular Weight 230.27 g/mol
CAS Number 2034205-13-3

The primary mechanism of action for this compound involves the inhibition of the epidermal growth factor receptor (EGFR) . This inhibition can occur through various pathways:

  • Blocking Ligand Binding : The compound may prevent ligands from binding to the EGFR, thereby inhibiting downstream signaling.
  • Inhibition of Enzymatic Activity : It can inhibit the intrinsic kinase activity of the receptor.
  • Promotion of Receptor Degradation : Enhanced degradation of EGFR may result from the compound's action.

These actions lead to the modulation of critical biochemical pathways, including:

  • PI3K-Akt Pathway : Involved in cell survival and growth.
  • Ras-Raf-MEK-ERK Pathway : Regulates gene expression and cell proliferation.

The net result is a decrease in cell proliferation and survival, making it a candidate for cancer therapy .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrate its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The compound's ability to disrupt EGFR signaling is particularly relevant in cancers where this pathway is overactive, such as non-small cell lung cancer (NSCLC) .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of furan derivatives, including this compound. These compounds have shown promise in:

  • Scavenging Free Radicals : Reducing oxidative stress associated with neurodegenerative diseases.
  • Modulating Inflammatory Pathways : Potentially decreasing neuroinflammation, which is critical in conditions like Alzheimer's and Parkinson's diseases .

Case Studies

  • Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A549 (lung cancer) cells compared to control groups. The IC50 value was determined to be approximately 15 µM.
  • Neuroprotection in Animal Models : In a murine model of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

常见问题

Basic: What are the standard synthetic routes for N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting from commercially available pyridine and furan derivatives. Key steps include:

  • Cyclopropane introduction : Alkylation or cross-coupling reactions to attach the cyclopropyl group to the pyridine ring.
  • Amide bond formation : Coupling the furan-2-carboxylic acid derivative with the pyridinylmethylamine intermediate using reagents like EDC/HOBt or DCC.
    Intermediates are purified via column chromatography or recrystallization and characterized using HPLC (for purity >95%) and NMR (1H/13C for structural confirmation). Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to minimize side products like hydrolyzed amides or unreacted starting materials .

Advanced: How can contradictory spectral data (e.g., NMR vs. MS) during structural elucidation be resolved?

Discrepancies between NMR and mass spectrometry data may arise from:

  • Tautomerism : The pyridine ring’s electron-deficient nature can stabilize tautomeric forms, altering NMR signals. Computational tools (e.g., DFT calculations) or variable-temperature NMR can identify dominant tautomers.
  • Isomeric impurities : LC-MS/MS with collision-induced dissociation (CID) can differentiate isomers by fragmentation patterns.
    For example, a mass shift corresponding to cyclopropane ring opening (observed in related compounds) may require re-evaluation of synthetic conditions to stabilize the cyclopropyl group .

Basic: What analytical techniques are essential for confirming the purity and stability of this compound?

  • HPLC-DAD/UV : Quantifies purity and detects degradation products (e.g., hydrolyzed amides under acidic/basic conditions).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, particularly for the cyclopropane moiety, which may degrade above 150°C.
  • X-ray crystallography : Resolves stereochemical ambiguities in the pyridinylmethyl-furanamide linkage, critical for structure-activity relationship (SAR) studies .

Advanced: How can researchers design experiments to identify biological targets of this compound?

  • Computational docking : Use Schrödinger Suite or AutoDock to screen against protein databases (e.g., kinase or GPCR libraries) based on the compound’s heterocyclic pharmacophores.
  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of potential targets in cell lysates after compound treatment.
  • CRISPR-Cas9 knockout models : Validate target engagement by assessing loss of compound efficacy in cells lacking the putative target protein .

Basic: What factors influence the compound’s solubility, and how can formulation challenges be addressed?

  • pH-dependent solubility : The pyridine nitrogen (pKa ~4.5) and amide group (pKa ~0.5) dictate solubility in aqueous buffers. Below pH 3, protonation enhances solubility.
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations to improve bioavailability .

Advanced: How can SAR studies optimize this compound’s bioactivity while mitigating off-target effects?

  • Substituent modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the pyridine ring to enhance binding affinity to targets like kinases.
  • Isosteric replacement : Replace the furan ring with thiophene (as in ) to alter metabolic stability without compromising activity.
  • Proteome-wide profiling : Use affinity chromatography coupled with LC-MS to identify off-target interactions early in optimization .

Basic: What are the common degradation pathways under accelerated stability testing?

  • Hydrolysis : The amide bond may hydrolyze in aqueous buffers (pH <3 or >8), forming furan-2-carboxylic acid and pyridinylmethylamine.
  • Oxidation : The cyclopropane ring is susceptible to radical-mediated ring-opening under oxidative stress (e.g., H2O2 exposure). Stabilize with antioxidants like BHT .

Advanced: How can contradictory bioassay results (e.g., IC50 variability) be reconciled across studies?

  • Assay condition standardization : Control variables like ATP concentration (for kinase assays) or serum content (cell-based assays).
  • Metabolic interference : Use liver microsomes to assess CYP450-mediated metabolism differences between cell lines.
  • Orthogonal assays : Validate findings using SPR (surface plasmon resonance) for binding kinetics and transcriptomics for downstream pathway effects .

Basic: What computational tools predict the compound’s ADMET properties?

  • ADMET Predictors : SwissADME or ADMETLab 2.0 estimate logP (~2.8), permeability (Caco-2 >5 × 10⁻⁶ cm/s), and CYP inhibition risks.
  • Molecular dynamics (MD) simulations : Assess blood-brain barrier penetration using PAMPA-BBB models .

Advanced: What strategies resolve low yields in large-scale synthesis?

  • Flow chemistry : Implement continuous flow reactors to optimize exothermic steps (e.g., cyclopropanation).
  • Catalyst screening : Test Pd/XPhos for Suzuki-Miyaura couplings to reduce byproducts.
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression and adjust parameters dynamically .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。